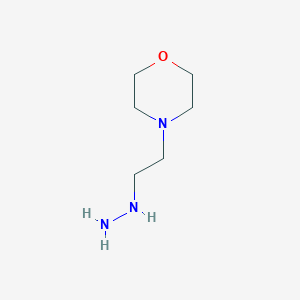

4-(2-Hydrazinylethyl)morpholine

Descripción

Propiedades

IUPAC Name |

2-morpholin-4-ylethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O/c7-8-1-2-9-3-5-10-6-4-9/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXIDHXEOHJKLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388681 | |

| Record name | 4-(2-hydrazinylethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2154-24-7 | |

| Record name | 4-(2-Hydrazinoethyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2154-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-hydrazinylethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Hydrazinylethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Hydrazination of 4-(2-Isothiocyanatoethyl)morpholine

One well-documented synthetic approach involves a multi-step route starting from 4-(2-aminoethyl)morpholine:

- Step 1: 4-(2-Aminoethyl)morpholine is reacted with carbon disulfide under base catalysis to form a dithiocarbamate intermediate.

- Step 2: Desulfurization using copper(II) sulfate converts this intermediate to 4-(2-isothiocyanatoethyl)morpholine.

- Step 3: Hydrazination of the isothiocyanate with hydrazine monohydrate at room temperature yields 4-(2-hydrazinylethyl)morpholine or related hydrazine derivatives.

This method leverages the nucleophilic addition of hydrazine to an isothiocyanate intermediate, providing a relatively straightforward and efficient pathway.

Nucleophilic Substitution on Activated Precursors

Another approach involves nucleophilic substitution reactions on activated intermediates such as halogenated or sulfonated ethyl morpholine derivatives:

- For example, 4-(2-aminoethyl)morpholine can be converted into reactive intermediates (e.g., chloroethyl derivatives or isothiocyanates), which then undergo substitution by hydrazine to yield the target compound.

This method often requires careful control of reaction conditions (temperature, solvent, base presence) to ensure selective substitution without side reactions.

Experimental Conditions and Yields

Analytical Characterization

The synthesized this compound is typically characterized by:

- Mass Spectrometry (MS): Confirms molecular ion peak consistent with C6H15N3O.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the morpholine ring and hydrazine ethyl linkage.

- Infrared Spectroscopy (IR): Characteristic N-H stretching bands (around 3100 cm^-1) and C-O stretching from morpholine.

- Chromatography: Purification often achieved by column chromatography or crystallization.

Summary of Research Findings

- The most reliable and reproducible preparation method involves the conversion of 4-(2-aminoethyl)morpholine to an isothiocyanate intermediate, followed by hydrazination with hydrazine monohydrate.

- Direct substitution of hydrazine onto activated ethyl morpholine derivatives is also feasible but may give moderate yields and require careful purification.

- The compound serves as a key intermediate in synthesizing hydrazone derivatives and other bioactive molecules, highlighting the importance of efficient preparation methods.

Análisis De Reacciones Químicas

4-(2-Hydrazinylethyl)morpholine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions and catalysts like palladium for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4-(2-Hydrazinylethyl)morpholine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-(2-Hydrazinylethyl)morpholine involves its interaction with specific molecular targets and pathways. The hydrazinylethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including enzyme activity and signal transduction pathways .

Comparación Con Compuestos Similares

Hydrazine-Containing Morpholine Derivatives

4-(2-Hydrazinylethyl)morpholine vs. Mannich Base Derivatives

- Structural Similarities : Both classes incorporate a hydrazine moiety and morpholine ring. For example, compounds like 4-(furan-2-yl(2-(furan-2-yl methylene)hydrazinyl)methyl)morpholine (Mannich bases) share the hydrazinyl-methyl-morpholine backbone .

- Synthetic Routes: this compound is synthesized via hydrazine substitution on chlorinated thienopyrimidine intermediates (e.g., 4-(2-chlorothieno[2,3-d]pyrimidin-4-yl)morpholine) . Mannich bases are prepared through three-component reactions involving aldehydes, amines, and ketones .

- Biological Activity :

This compound vs. Hydrazone-Linked Thiazoles

- Example : Compound 4-{4-[(E)-{[(E)-4-(4-chlorophenyl)-3-(3-nitrophenyl)thiazol-2(3H)-ylidene]hydrazone}methyl]phenyl}morpholine .

- Key Differences :

Morpholine Analogs with Alternative Substituents

Benzylmorpholine Derivatives

- Examples: 4-(2-Chlorobenzyl)morpholine (solubility: 180 μM in PBS) . 4-(4-Nitrobenzyl)morpholine (crystallographic monoclinic, space group P2₁/c) .

- Comparison :

Piperidine/Piperazine-Morpholine Hybrids

- Example: N-3-(morpholinopropyl)piperazine combines morpholine and piperazine rings .

- Activity :

Morpholine vs. Other Amine Moieties in Drug Design

Morpholine vs. Piperidine in Trisubstituted Pyrimidines

- EP2 Receptor Potentiation :

- SAR Insight :

Morpholine vs. Thiomorpholine in Fluorescein Derivatives

Actividad Biológica

4-(2-Hydrazinylethyl)morpholine (CAS No. 2154-24-7) is a chemical compound with notable biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₅N₃O

- Molecular Weight : 145.2 g/mol

- Physical State : Typically exists as a dihydrochloride salt for enhanced solubility and stability.

The biological activity of this compound primarily stems from its hydrazine group, which can form covalent bonds with nucleophilic sites in enzymes and proteins. This interaction can inhibit enzyme activity, modulating various biochemical pathways. The compound's ability to alter protein structure contributes to its potential therapeutic effects.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity by inhibiting specific enzymes involved in cancer progression. In particular, it has been studied for its role as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers due to its role in epigenetic regulation.

| Study | Findings |

|---|---|

| Culhane et al. (2007) | LSD1 inhibition leads to reactivation of tumor suppressor genes silenced by methylation. |

| Lv et al. (2012) | Elevated LSD1 levels correlate with poor prognosis in cancer patients. |

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have indicated that it possesses activity against several bacterial strains, making it a candidate for further development as an antibacterial treatment.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

Case Studies

- Inhibition of LSD1 : A study demonstrated that derivatives of this compound effectively inhibited LSD1 activity in vitro, leading to increased levels of H3K4 methylation and subsequent reactivation of silenced genes in cancer cell lines .

- Antimicrobial Testing : In a laboratory setting, the compound was tested against various pathogens, showing significant inhibition rates comparable to established antibiotics .

Applications in Research

This compound is utilized in various scientific research applications:

- Biochemistry : As a tool for studying enzyme mechanisms and protein interactions.

- Pharmaceutical Development : Investigated as a precursor for synthesizing novel therapeutic agents targeting neurological disorders.

- Industrial Chemistry : Employed in the production of specialty chemicals and as a reagent in organic synthesis .

Comparative Analysis with Similar Compounds

| Compound | Key Features |

|---|---|

| 4-(2-Hydrazinylethyl)piperidine | Similar structure but with a piperidine ring; different reactivity profile. |

| 2-(2-Hydrazinylethyl)pyridine | Contains a pyridine ring; potential for different biological activities. |

The unique combination of the morpholine ring and hydrazine group in this compound contributes to its distinct biological properties compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Hydrazinylethyl)morpholine, and how can reaction conditions be optimized?

- Methodology :

- Synthetic Routes : Utilize nucleophilic substitution or condensation reactions. For example, react morpholine derivatives with hydrazine-containing precursors under reflux conditions. Ethylene oxide or chloroethyl intermediates can serve as starting materials .

- Optimization : Adjust reaction time, temperature (e.g., 80–100°C), and solvent polarity (e.g., ethanol or DMF). Catalysts like sodium hydroxide or triethylamine improve yields .

- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks to the hydrazinyl (-NH-NH2) and morpholine protons (δ 2.4–3.8 ppm for morpholine ring; δ 4.0–5.5 ppm for hydrazinyl protons) .

- Q-TOF-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 160.12) and fragmentation patterns .

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Optimize geometry using B3LYP/6-31G(d) basis sets .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) to identify binding modes and affinity scores .

Q. What strategies are used to analyze contradictory biological activity data across studies?

- Methodology :

- Solubility Testing : Use shake-flask methods in PBS (pH 7.4) to compare solubility values (e.g., 180–184 μM for similar morpholine analogs) .

- Metabolic Stability Assays : Incubate with liver microsomes or recombinant CYPs to assess degradation rates .

- Dose-Response Curves : Validate efficacy thresholds using IC50/EC50 values and statistical models (e.g., ANOVA) .

Q. How does structural modification of the hydrazinyl group impact pharmacological activity?

- Methodology :

- Hydrazone Derivatives : Synthesize analogs by condensing hydrazinyl groups with carbonyl compounds (e.g., thiazole derivatives) .

- SAR Studies : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on enzyme inhibition or cytotoxicity .

- In Silico Predictions : Use ADMET tools to evaluate bioavailability and toxicity profiles post-modification .

Experimental Design & Data Analysis

Q. What considerations are critical when designing experiments to assess enzyme inhibition?

- Methodology :

- Enzyme Selection : Use purified isoforms (e.g., CYP2A13 for lung-targeted studies) .

- Control Groups : Include positive inhibitors (e.g., ketoconazole for CYPs) and vehicle controls .

- Kinetic Assays : Measure Ki values via Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) .

Q. How can researchers resolve discrepancies in crystallographic data refinement?

- Methodology :

- Software Tools : Refine structures using SHELXL (for small molecules) or PHENIX (for macromolecules). Validate with R-factors (<5% for high-resolution data) .

- Twinned Data Handling : Apply twin-law matrices in SHELXL to correct for pseudo-merohedral twinning .

- Validation Metrics : Use Coot for Ramachandran plot analysis and MolProbity for steric clashes .

Tables for Key Data

Table 1 : Spectroscopic Parameters for this compound

| Technique | Key Signals/Data Points | Reference |

|---|---|---|

| 1H NMR | δ 2.4–3.8 ppm (morpholine), δ 4.0–5.5 (hydrazinyl) | |

| Q-TOF-MS | [M+H]+ = 160.12 | |

| IR | N-H stretch: ~3300 cm⁻¹ |

Table 2 : Solubility and Metabolic Stability of Morpholine Analogs

| Compound | Solubility (μM) | Metabolic Half-life (min) | Reference |

|---|---|---|---|

| 4-(2-Chlorobenzyl)morpholine | 180 | 45 | |

| This compound | N/A* | N/A* | – |

| *Data pending further experimental validation. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.